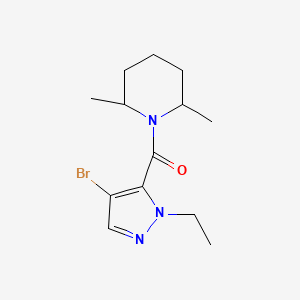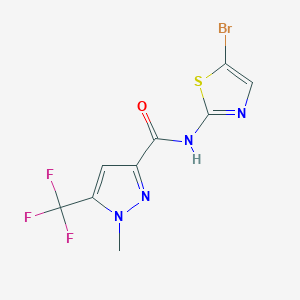![molecular formula C19H22F3N5O B4335736 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4335736.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic compound with interesting structural features and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Adamantyl Derivative Preparation: : The adamantyl group is prepared using commercially available adamantane.
Pyrazole Ring Formation: : The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Carboxamide Formation: : The carboxamide group is introduced via amide bond formation, using appropriate carboxylic acid derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis route can be optimized for higher yield and purity. Typically, this involves employing efficient catalysts and reaction conditions, along with advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: : Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: : The adamantyl and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, alkylating agents.
Major Products
Oxidation Products: : Oxidized pyrazole derivatives.
Reduction Products: : Alcohol derivatives of the compound.
Substitution Products: : Functionalized derivatives with varied substituents.
Scientific Research Applications
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a range of applications:
Chemistry: : Used as a building block in organic synthesis.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: : Modulates the activity of certain receptors by acting as an agonist or antagonist.
Molecular Targets: : Targets include kinases, proteases, and other key proteins involved in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its unique adamantyl and trifluoromethyl groups.
Similar Compounds
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide: : Lacks the trifluoromethyl group.
1-Adamantyl-pyrazole derivatives: : Compounds with variations in the substituents on the pyrazole ring.
Trifluoromethyl-pyrazole derivatives: : Lacks the adamantyl group.
Feel free to explore any of these sections in more detail or ask about other aspects of this intriguing compound!
Properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-26-15(19(20,21)22)7-14(24-26)17(28)23-16-2-3-27(25-16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRRUSHKCQJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE](/img/structure/B4335664.png)
![4-bromo-N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4335671.png)


![N-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline](/img/structure/B4335692.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B4335701.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4335707.png)
![4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4335721.png)
![N-allyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4335724.png)

![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4335743.png)
![2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE](/img/structure/B4335752.png)
![methyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4335754.png)
